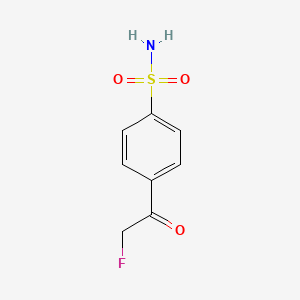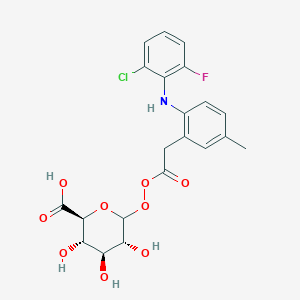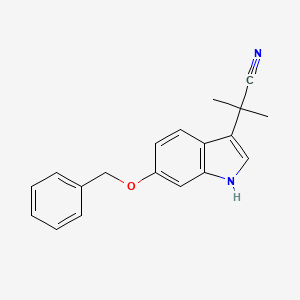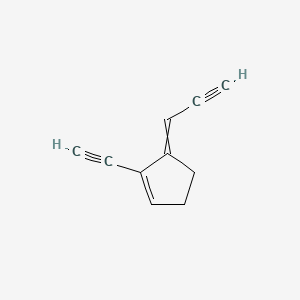
1-Ethynyl-5-prop-2-ynylidenecyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-5-prop-2-ynylidenecyclopentene is an organic compound with the molecular formula C10H8 It is a cyclopentene derivative characterized by the presence of ethynyl and propynylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-5-prop-2-ynylidenecyclopentene can be achieved through palladium-catalyzed alkynylative [5 + 1] carboannulation of 1,3-diarylprop-2-yn-1-yl acetates with terminal alkynes. This method involves C–H functionalization and the use of copper-promoted palladium catalysts . The reaction conditions typically include the use of palladium acetate, copper iodide, and a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethynyl-5-prop-2-ynylidenecyclopentene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-5-prop-2-ynylidenecyclopentene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modulate biological processes. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
1-Ethynyl-5-prop-2-ynylidenecyclopentene can be compared with other similar compounds, such as:
Cyclopentene derivatives: Compounds with similar cyclopentene structures but different substituents.
Alkynyl-substituted cyclopentenes: Compounds with alkynyl groups attached to the cyclopentene ring.
Similar Compounds
Cyclopentene, 1-ethynyl-5-(2-propynylidene)-: A closely related compound with similar structural features.
Cyclopentene, 1-ethynyl-5-(2-propynylidene)- (9CI): Another similar compound with slight variations in the substituents.
Propiedades
Fórmula molecular |
C10H8 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-ethynyl-5-prop-2-ynylidenecyclopentene |
InChI |
InChI=1S/C10H8/c1-3-6-10-8-5-7-9(10)4-2/h1-2,6-7H,5,8H2 |
Clave InChI |
WKRPFGBSJYRAAR-UHFFFAOYSA-N |
SMILES canónico |
C#CC=C1CCC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


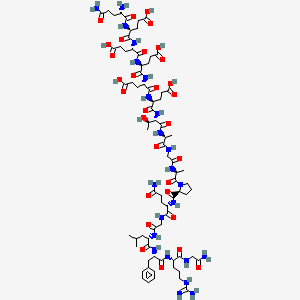
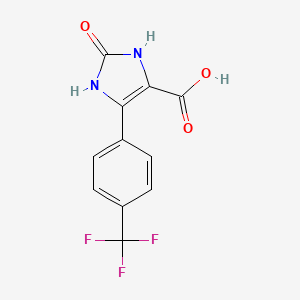
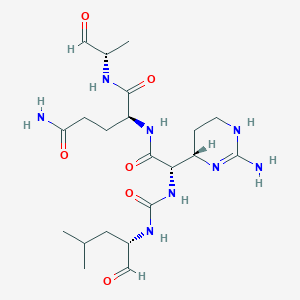
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)


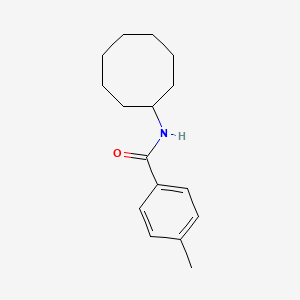

![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

